molecular formula C8H5BrClFO2 B12848404 3-Bromo-6-chloro-2-fluorophenylacetic acid

3-Bromo-6-chloro-2-fluorophenylacetic acid

Cat. No.: B12848404
M. Wt: 267.48 g/mol
InChI Key: MJMPLLKMXWVRRL-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-fluorophenylacetic acid is an organofluorine compound with the molecular formula C8H5BrClFO2 It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenylacetic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-fluorophenylacetic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-fluorophenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The phenylacetic acid core can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively.

Scientific Research Applications

3-Bromo-6-chloro-2-fluorophenylacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It may serve as an intermediate in the production of drugs with potential therapeutic effects.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-fluorophenylacetic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are determined by the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloro-6-fluorophenylacetic acid: Similar in structure but with different positions of halogen atoms.

    2-Bromo-6-chloro-3-fluorophenylacetic acid: Another isomer with varied halogen positions.

    4-Bromo-6-chloro-2-fluorophenylacetic acid: Differing in the position of the bromine atom.

Uniqueness

3-Bromo-6-chloro-2-fluorophenylacetic acid is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

2-(3-bromo-6-chloro-2-fluorophenyl)acetic acid

InChI

InChI=1S/C8H5BrClFO2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13)

InChI Key

MJMPLLKMXWVRRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)CC(=O)O)F)Br

Origin of Product

United States

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